REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:17]([O-])=O)=[C:6]([CH:16]=1)[O:7][CH2:8]/[CH:9]=[CH:10]/[C:11]([O:13][CH2:14][CH3:15])=[O:12]>CC(O)=O.[Fe]>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:17][CH:9]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:8][O:7][C:6]=2[CH:16]=1
|
Name
|
|
Quantity
|
310 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(OC/C=C/C(=O)OCC)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(OC/C=C/C(=O)OCC)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 70° C. for 30 min before it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The temperature was kept at 60-75° C. during the addition
|
Type
|
ADDITION
|
Details
|
Upon complete addition the resulting mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled to rt
|
Type
|
FILTRATION
|
Details
|
The solids were filtered off
|
Type
|
WASH
|
Details
|
washed with AcOH (2.5 L)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in EtOAc (2.0 L)
|
Type
|
WASH
|
Details
|
The solution was washed with citric acid (aq., 10% w/w, 2×1.0 L), Na2CO3 (10% w/w, 500 mL) and water (1.5 L)
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the obtained residue was dissolved in i-PrOAc (500 mL)
|
Type
|
CONCENTRATION
|
Details
|
Concentration to dryness
|
Type
|
CUSTOM
|
Details
|
once again yielded a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(NC(CO2)CC(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.986 mol | |
AMOUNT: MASS | 236 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:17]([O-])=O)=[C:6]([CH:16]=1)[O:7][CH2:8]/[CH:9]=[CH:10]/[C:11]([O:13][CH2:14][CH3:15])=[O:12]>CC(O)=O.[Fe]>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:17][CH:9]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:8][O:7][C:6]=2[CH:16]=1
|
Name
|
|
Quantity
|
310 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(OC/C=C/C(=O)OCC)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(OC/C=C/C(=O)OCC)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 70° C. for 30 min before it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The temperature was kept at 60-75° C. during the addition
|
Type
|
ADDITION
|
Details
|
Upon complete addition the resulting mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled to rt
|
Type
|
FILTRATION
|
Details
|
The solids were filtered off
|
Type
|
WASH
|
Details
|
washed with AcOH (2.5 L)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in EtOAc (2.0 L)
|
Type
|
WASH
|
Details
|
The solution was washed with citric acid (aq., 10% w/w, 2×1.0 L), Na2CO3 (10% w/w, 500 mL) and water (1.5 L)
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the obtained residue was dissolved in i-PrOAc (500 mL)
|
Type
|
CONCENTRATION
|
Details
|
Concentration to dryness
|
Type
|
CUSTOM
|
Details
|
once again yielded a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(NC(CO2)CC(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.986 mol | |
AMOUNT: MASS | 236 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |